molecular formula C18H16ClN3OS2 B2723354 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 864919-13-1

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2723354
CAS No.: 864919-13-1
M. Wt: 389.92
InChI Key: UMELECQWWVKWGS-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and acetamide groups. A common synthetic route includes the cyclization of thiosemicarbazide with 2-chlorobenzoyl chloride to form the thiadiazole ring. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the acetamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the acetamide group can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Uniqueness

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-2-12-7-9-13(10-8-12)20-16(23)11-24-18-21-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELECQWWVKWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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